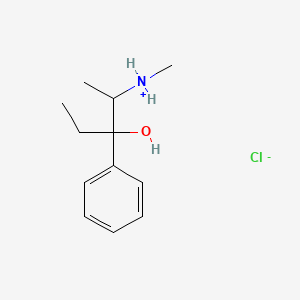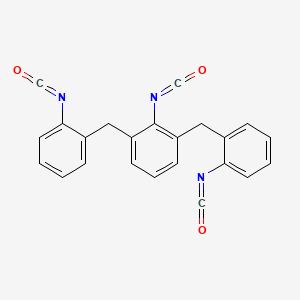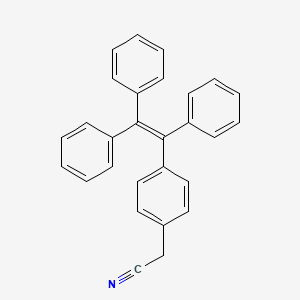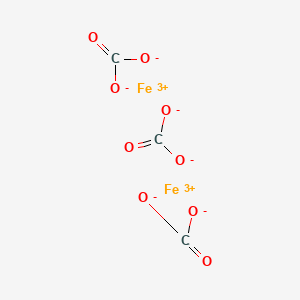
Iron carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron carbonate, also known as ferrous carbonate, is a chemical compound with the formula FeCO₃. It naturally occurs as the mineral siderite and is characterized by its green-brown color. This compound consists of iron(II) cations (Fe²⁺) and carbonate anions (CO₃²⁻) and is known for its low solubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron carbonate can be synthesized through the reaction of iron(II) chloride with sodium carbonate: [ \text{FeCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{FeCO}_3 + 2 \text{NaCl} ] Alternatively, it can be prepared by reacting iron(II) perchlorate with sodium bicarbonate, which releases carbon dioxide: [ \text{Fe(ClO}_4)_2 + 2 \text{NaHCO}_3 \rightarrow \text{FeCO}_3 + 2 \text{NaClO}_4 + \text{CO}_2 + \text{H}_2\text{O} ] Care must be taken to exclude oxygen from the solutions to prevent the oxidation of Fe²⁺ to Fe³⁺ .
Industrial Production Methods: In industrial settings, this compound forms directly on steel or iron surfaces exposed to carbon dioxide solutions, creating an “this compound” scale: [ \text{Fe} + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{FeCO}_3 + \text{H}_2 ]
Análisis De Reacciones Químicas
Types of Reactions: Iron carbonate undergoes several types of reactions, including:
Oxidation: this compound can oxidize to form iron(III) oxide and carbon dioxide.
Reaction with Acids: It reacts with acids to form iron(II) salts, water, and carbon dioxide: [ \text{H}_2\text{SO}_4 + \text{FeCO}_3 \rightarrow \text{FeSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]
Common Reagents and Conditions:
Oxidation: Requires exposure to oxygen.
Acid Reactions: Typically involves dilute acids like sulfuric acid.
Major Products:
Oxidation: Iron(III) oxide and carbon dioxide.
Acid Reactions: Iron(II) sulfate, water, and carbon dioxide
Aplicaciones Científicas De Investigación
Iron carbonate has diverse applications in scientific research:
Chemistry: Used as a precursor for various iron compounds and in the study of geochemical processes.
Biology: Investigated for its role in biological iron cycling and its potential use in treating iron-deficiency anemia.
Medicine: Employed as an iron supplement, though it has poor bioavailability compared to other iron compounds.
Industry: Utilized in the production of ferrites for electronics and as a pigment in ceramics and paints
Mecanismo De Acción
Iron carbonate exerts its effects primarily through its iron content. In biological systems, iron is essential for oxygen transport and cellular respiration. This compound releases Fe²⁺ ions, which are incorporated into hemoglobin and other iron-containing enzymes. The molecular targets include erythroid precursor cells, where iron is incorporated into hemoglobin as the cells mature into red blood cells .
Comparación Con Compuestos Similares
Iron(III) Carbonate (Fe₂(CO₃)₃): Unlike iron(II) carbonate, iron(III) carbonate is unstable and decomposes to iron(III) oxide and carbon dioxide.
Copper(II) Carbonate (CuCO₃): Similar in structure but contains copper instead of iron.
Zinc Carbonate (ZnCO₃): Another carbonate compound with zinc as the central metal ion.
Uniqueness: Iron carbonate is unique due to its specific applications in the iron and steel industry, its role in geochemical processes, and its use as an iron supplement despite its poor bioavailability .
Propiedades
Número CAS |
26273-46-1 |
|---|---|
Fórmula molecular |
C3Fe2O9 |
Peso molecular |
291.72 g/mol |
Nombre IUPAC |
iron(3+);tricarbonate |
InChI |
InChI=1S/3CH2O3.2Fe/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
Clave InChI |
YPJCVYYCWSFGRM-UHFFFAOYSA-H |
SMILES canónico |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Fe+3].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


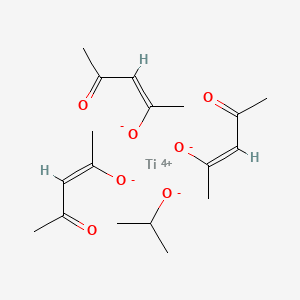
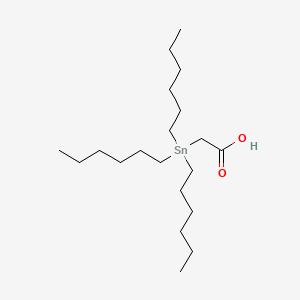
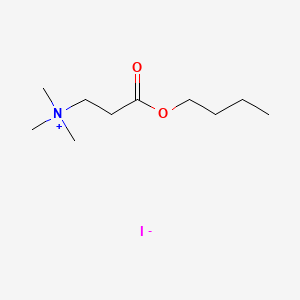

![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
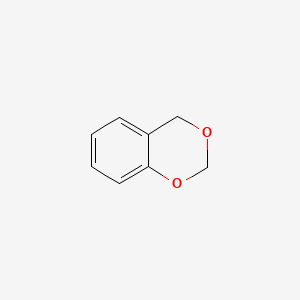
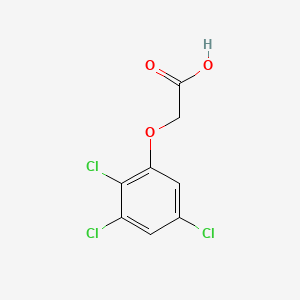
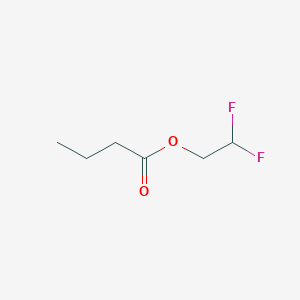
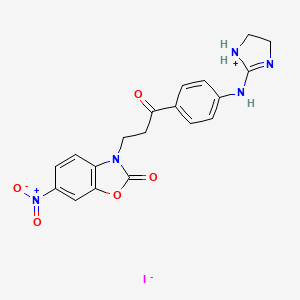

![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
